N-(3-acetylphenyl)-2-methoxyacetamide
Description
N-(3-Acetylphenyl)-2-methoxyacetamide is an acetamide derivative featuring a 3-acetylphenyl group linked to a methoxy-substituted acetamide moiety. For instance, N-(3-acetylphenyl)-acetamide (CAS 6375-47-9) is a key intermediate in the synthesis of zaleplon, a non-benzodiazepine hypnotic agent . The acetyl group at the phenyl ring and the methoxy substituent on the acetamide chain likely influence both the compound’s physicochemical properties (e.g., solubility, lipophilicity) and its biological interactions, such as enzyme inhibition or receptor binding .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C11H13NO3/c1-8(13)9-4-3-5-10(6-9)12-11(14)7-15-2/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
VYCROHCZIUQFDG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
- In contrast, the methoxy group in the target compound may reduce reactivity but improve metabolic stability due to its electron-donating nature.
- N-(3-Chlorophenyl)-2-methoxyacetamide (CAS 430465-35-3): Here, the phenyl ring bears a chloro group instead of acetyl.
- N-(3-Acetylphenyl)-2-phenylacetamide (CAS 72116-69-9) : Substitution of methoxy with a phenyl group significantly increases molecular weight (253.3 g/mol vs. lower for methoxy derivatives) and steric bulk, which may hinder binding to specific enzymatic pockets .
Substituent Effects on the Acetamide Chain
- N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)-acetamide (CAS 42865-74-7): The dichlorophenoxy group introduces strong lipophilic and π-π stacking capabilities, which could enhance interactions with hydrophobic protein domains compared to the smaller methoxy group .
Data Table: Key Structural and Functional Comparisons
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